![molecular formula C13H17NO4S B554496 Z-D-Met-OH CAS No. 28862-80-8](/img/structure/B554496.png)
Z-D-Met-OH
Overview
Description
Z-D-Met-OH, also known as Cbz-D-Met-OH, is a derivative of Methionine . It is recognized to be beneficial as ergogenic dietary substances and is known to supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Chemical Reactions Analysis
The specific chemical reactions involving Z-D-Met-OH are not detailed in the search results .Physical And Chemical Properties Analysis
Z-D-Met-OH has a molecular weight of 283.4 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Perovskite Solar Cells
Z-D-Met-OH: , specifically Fmoc-Met-OH , has been utilized in the modification of interfaces in perovskite solar cells. This modification aims to reduce defects in perovskite films, which can significantly impair the stability and performance of the cells. The introduction of Fmoc-Met-OH into the anti-solvent solution during the manufacturing process has been shown to enhance the morphology and crystal structure of perovskite films, leading to improved efficiency and stability .
Peptide Synthesis
In the field of peptide synthesis, Fmoc-D-Met-OH is a crucial building block. It is used for the incorporation of the amino acid methionine into peptides during solid-phase peptide synthesis. This compound is essential for creating a wide variety of peptides with diverse biological activities, which are used in research and drug development .
Corrosion Inhibition
Fmoc-Met-OH: derivatives have been explored as corrosion inhibitors, particularly for copper film chemical mechanical planarization (CMP) in weak alkaline conditions. Studies combining experiments and theoretical calculations have confirmed the efficiency of Fmoc-Met-OH as a corrosion inhibitor, which is vital for extending the life of metal components in various industrial applications .
Antibacterial Agent Modification
Metronidazole (MET-OH), a widely used antibacterial agent, has been found to have side effects. Researchers have been looking into MET-OH derivatives, such as Z-D-Met-OH, for potential modifications to reduce toxicity and improve efficacy. These derivatives are structurally characterized and could lead to the development of safer antibacterial medications .
Nanozymes
In the burgeoning field of nanozymes, metal- and metal oxide-based nanozymes have been extensively researched. Z-D-Met-OH derivatives could potentially play a role in enhancing the catalytic activities of these nanozymes, which have applications in biological analysis, inflammation relief, antibacterial treatments, and cancer therapy .
Additive Manufacturing
While not directly linked to Z-D-Met-OH, the broader field of additive manufacturing (AM) technology could benefit from the properties of such compounds. Z-D-Met-OH derivatives might be used to modify surfaces or as a component in the creation of new materials with specific properties for AM processes .
Safety and Hazards
Future Directions
The future directions of Z-D-Met-OH are not explicitly mentioned in the search results .
Relevant Papers Several papers related to Z-D-Met-OH were found . These papers discuss various topics such as the quantification of singlet oxygen and hydroxyl radicals upon UV irradiation of surface water , the promising application of D-Amino Acids toward clinical therapy , and interface modification by Fmoc-Met-OH molecule for high-efficient perovskite solar cells .
Mechanism of Action
Target of Action
Z-D-Met-OH, a derivative of the essential amino acid Methionine , is primarily targeted towards the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . It also plays a role in preventing exercise-induced muscle damage .
Mode of Action
It is known to influence the secretion of anabolic hormones . This suggests that it may interact with hormone receptors or enzymes involved in hormone synthesis, thereby modulating their activity.
Biochemical Pathways
Z-D-Met-OH, being a derivative of Methionine, is likely involved in the Methionine cycle and other related biochemical pathways. Methionine is a crucial part of many biological processes, including protein synthesis and the production of cysteine, another important amino acid
Pharmacokinetics
Methionine is well-absorbed and distributed throughout the body, where it is metabolized in the liver and excreted in the urine . The impact of these properties on the bioavailability of Z-D-Met-OH is yet to be determined.
Result of Action
Given its role in influencing the secretion of anabolic hormones and providing fuel during exercise, it can be inferred that z-d-met-oh may have a significant impact on muscle growth and energy metabolism .
properties
IUPAC Name |
(2R)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHNNQXKZMOJJ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316639 | |
Record name | CBZ-D-Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Met-OH | |
CAS RN |
28862-80-8 | |
Record name | CBZ-D-Methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28862-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CBZ-D-Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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